molecular formula C10H10O3 B3079872 3-Methoxy-3-methylisobenzofuran-1(3H)-one CAS No. 1077-59-4

3-Methoxy-3-methylisobenzofuran-1(3H)-one

Cat. No.: B3079872
CAS No.: 1077-59-4
M. Wt: 178.18 g/mol
InChI Key: XMFFLDGJAGGWEU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isobenzofuranone Research

The study of isobenzofuranones, commonly known as phthalides, dates back to the late 19th century. nih.gov Initial research was driven by the isolation and identification of these compounds from natural sources, particularly plants and fungi. nih.govitu.edu.tr For instance, phthalides are responsible for the characteristic odor of celery. itu.edu.tr Early investigations focused on elucidating the structures of these naturally occurring molecules and understanding their basic chemical properties.

Throughout the 20th century, research expanded significantly, spurred by the discovery of the diverse biological activities of isobenzofuranone derivatives. nih.gov Scientists began to explore synthetic routes to access these molecules and their analogs, leading to the development of various synthetic methodologies. researchgate.net This evolution has allowed for the creation of extensive libraries of isobenzofuranone-based compounds for biological screening, leading to their investigation for potential applications in medicine and agriculture. itu.edu.tr

Structural Classification and Nomenclature within the Isobenzofuranone Family

The systematic name for the parent compound is 1(3H)-isobenzofuranone. However, the more common and historically established name is phthalide (B148349). wikipedia.org The nomenclature of its derivatives follows standard IUPAC rules, with the position of substituents on the bicyclic ring system being numbered.

The structural classification of the isobenzofuranone family is primarily based on the nature and position of substituents on the core structure. A significant focus of research has been on derivatives substituted at the C-3 position. researchgate.net These can be broadly categorized as:

3-Alkylisobenzofuranones: These compounds feature an alkyl group at the C-3 position.

3-Arylisobenzofuranones: This class of derivatives has an aryl substituent at the C-3 position.

3-Alkoxyisobenzofuranones: These molecules possess an alkoxy group at the C-3 position.

3,3-Disubstituted isobenzofuranones: In this category, the C-3 position is bonded to two substituents, which can be the same or different.

The nature of the substituent at the C-3 position significantly influences the chemical and biological properties of the molecule.

Significance of 3-Methoxy-3-methylisobenzofuran-1(3H)-one within Isobenzofuranone Chemical Space

The presence of both a methoxy (B1213986) and a methyl group at the C-3 position creates a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers. The methoxy group can influence the molecule's polarity and hydrogen bonding capabilities, while the methyl group adds to its steric bulk. These structural features are expected to modulate its biological activity and physicochemical properties compared to other derivatives.

The study of such specific derivatives is crucial for understanding the structure-activity relationships within the isobenzofuranone class. By synthesizing and evaluating compounds like this compound, chemists can map out the chemical space and identify key structural motifs responsible for desired biological effects.

Table 1: General Physicochemical Properties of Isobenzofuranones

PropertyGeneral Description
Physical StateTypically solids at room temperature.
SolubilityGenerally soluble in organic solvents; solubility in water is variable depending on substituents.
Melting PointVaries widely based on the nature of the substituents and intermolecular forces.
StabilityThe lactone ring can be susceptible to hydrolysis under acidic or basic conditions.

Table 2: Spectroscopic Data for Isobenzofuranone Core

Spectroscopic TechniqueCharacteristic Features
¹H NMR Aromatic protons typically appear in the range of 7-8 ppm. Protons on the lactone ring have characteristic shifts depending on their environment.
¹³C NMR The carbonyl carbon of the lactone typically appears in the range of 165-175 ppm. Aromatic carbons show signals in the 120-150 ppm region.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the γ-lactone is typically observed around 1760 cm⁻¹.
Mass Spectrometry The molecular ion peak is usually observed, along with characteristic fragmentation patterns involving the loss of CO and other substituents.

While specific experimental data for this compound is not widely published, its properties can be predicted based on the general characteristics of the isobenzofuranone family and the influence of its specific substituents. Further dedicated research is necessary to fully elucidate the unique chemical and biological profile of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(12-2)8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFLDGJAGGWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270006
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-59-4
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-3-methyl-1(3H)-isobenzofuranone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isobenzofuranone Systems

Foundational Synthetic Strategies for Isobenzofuranone Ring Construction

The fundamental approaches to constructing the isobenzofuranone ring often rely on classic organic reactions that form the core lactone structure through cyclization or oxidation.

Cyclization Reactions and Intramolecular Annulations

Cyclization reactions represent one of the most direct methods for the synthesis of the isobenzofuranone skeleton. These strategies typically involve the formation of the ester linkage of the lactone from a suitably substituted benzene (B151609) precursor.

A notable strategy involves an acid/base-steered cascade cyclization. For instance, the reaction of 2-acylbenzoic acids with isatoic anhydrides can be directed down two distinct pathways. In the presence of a base such as sodium carbonate (Na₂CO₃), a cascade process involving the cyclization of the 2-acylbenzoic acid and subsequent nucleophilic ring-opening of the isatoic anhydride (B1165640) efficiently yields isobenzofuranone derivatives. mdpi.com This method is effective for a variety of substituted 2-acylbenzoic acids, including those with different acyl groups and substituents on the benzene ring. mdpi.com

Another powerful approach is intramolecular annulation, where a ring is fused onto an existing structure. While broadly applied in heterocyclic chemistry, specific applications leading directly to the isobenzofuranone core often involve the cyclization of ortho-substituted benzoic acids. For example, tin powder has been used to mediate a cascade condensation reaction of 2-acylbenzoic acids with allyl bromides, providing a straightforward method to introduce allyl groups onto the phthalide (B148349) skeleton under mild conditions.

The table below summarizes the yields for the synthesis of various isobenzofuranone derivatives using a base-catalyzed cascade reaction. mdpi.com

Entry2-Acylbenzoic Acid Substituent (R¹)Isatoic Anhydride Substituent (R²)ProductYield (%)
1MethylH4aa88
2EthylH4ba85
3PropylH4ca82
4PhenylH4da67
54-ChlorophenylH4ea70
64-ChlorobenzoylH4fa94
74-MethylbenzoylH4ga86

Data sourced from Molecules (2023). mdpi.com

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway to isobenzofuranones, often proceeding through the in-situ generation of a reactive intermediate that subsequently cyclizes. A prominent example is the oxidative generation of isobenzofurans (IBFs) from phthalans (1,3-dihydroisobenzofurans).

Treatment of phthalan (B41614) derivatives with an oxidizing agent like p-chloranil at elevated temperatures (160–200 °C) generates highly reactive, unstabilized isobenzofurans. nih.govsemanticscholar.org These intermediates can be trapped intramolecularly via a Diels-Alder reaction if a suitable dienophile is present within the molecule, leading to complex polycyclic systems. nih.govsemanticscholar.org This method represents a metal-free protocol for the oxidative generation of IBFs. nih.gov Another effective oxidant for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can convert phthalans to isobenzofurans that are then trapped by a dienophile in a tandem oxidation/Diels-Alder reaction sequence. chemrxiv.orgchemrxiv.org The reaction can even be made catalytic in DDQ by using a co-oxidant like manganese(III) acetate. chemrxiv.orgchemrxiv.org

The scope of this tandem oxidation/intramolecular Diels-Alder sequence is demonstrated with various phthalan precursors. nih.gov

EntryPhthalan PrecursorProductYield (%)
1Phthalan with trisubstituted olefinendo cycloadduct 581
2Phthalan with nitro-substituted olefinendo cycloadduct 684
3Phthalan with formyl groupAldehyde 754

Data sourced from Chemical Science (2024). nih.gov

Transition-Metal-Catalyzed Approaches to Isobenzofuranones

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and isobenzofuranones are no exception. These methods often provide high efficiency and selectivity through novel reaction pathways such as C-H bond activation.

Palladium-Catalyzed C-H Activation and Annulation Pathways

Palladium catalysis is a powerful tool for constructing isobenzofuranone scaffolds. One such method involves a domino Heck/cross-coupling reaction between alkene-tethered aryl iodides and β-chloroenones, which constructs furan-integrated dihydrobenzofuran structures. rsc.org More direct approaches involve the annulation of benzoic acids with other coupling partners. A bimetallic copper/palladium system has been developed for the [4+1] annulation of benzoic acids and propiophenones. acs.orgacs.org In this system, a Cu-TEMPO catalyst activates the C-H bonds of the propiophenone, and a palladium catalyst facilitates the subsequent annulation to form the isobenzofuranone. acs.orgacs.org

Palladium-catalyzed C–H activation and annulation reactions provide a direct means of forming the heterocyclic ring. For example, the reaction of (hetero)aryl halides with 2-(1-alkynyl)benzoic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ can produce 3-alkylideneisobenzofuran-1(3H)-ones stereodefined. uniroma1.it

Copper-Catalyzed Methodologies for Isobenzofuranone Synthesis

Copper catalysts are also widely employed in the synthesis of heterocyclic compounds, including isobenzofuranones. As mentioned, copper is a key component in the bimetallic Pd/Cu catalyzed [4+1] annulation of benzoic acids and propiophenones, where the copper complex is responsible for the initial C-H activation. acs.orgacs.org This bimetallic system demonstrates excellent atom economy. acs.org

Copper-catalyzed cycloisomerization of 2-alkynylbenzoic acids is another effective route. This reaction can lead to either (Z)-3-alkylideneisobenzofuran-1(3H)-ones through a 5-exo-dig cyclization or 1H-isochromen-1-ones via a 6-endo-dig pathway, with the product selectivity often influenced by the solvent and substrate structure.

Manganese-Mediated C-H Bond Activation with Oxiranes

Manganese-catalyzed reactions have emerged as a cost-effective and sustainable alternative for C-H functionalization. A notable development is the manganese- and borane-mediated synthesis of isobenzofuranones from aromatic esters and oxiranes (epoxides). nih.govfigshare.com This reaction proceeds via the activation of an ortho C-H bond of the aromatic ester, directed by the ester's oxygen atom. nih.govfigshare.com The reaction demonstrates high functional group tolerance and is promoted by the cooperative action of a triphenylborane (B1294497) co-catalyst. nih.govfigshare.com Kinetic studies have shown that the C-H bond activation step is rate-determining. nih.gov This method represents the first example of a manganese-catalyzed C-H transformation utilizing an oxygen-directing group for this purpose. nih.govfigshare.com

The table below shows the yields of various isobenzofuranones synthesized via the Mn-catalyzed C-H activation pathway. nih.gov

EntryAromatic EsterOxiraneProductYield (%)
1Methyl benzoatePropylene oxide3-Methylisobenzofuran-1(3H)-one83
2Methyl 4-methoxybenzoatePropylene oxide6-Methoxy-3-methylisobenzofuran-1(3H)-one85
3Methyl 4-chlorobenzoatePropylene oxide6-Chloro-3-methylisobenzofuran-1(3H)-one72
4Methyl benzoateStyrene oxide3-Phenylisobenzofuran-1(3H)-one78
5Methyl 2-naphthoatePropylene oxideNaphtho[2,3-c]furan-1(3H)-one derivative75

Data sourced from Organic Letters (2016). nih.gov

Rhodium-Catalyzed Oxidative Couplings for Isocoumarin (B1212949) and Isobenzofuranone Formation

Rhodium catalysis has emerged as a powerful tool for the synthesis of isocoumarins and related heterocycles through C-H activation and oxidative coupling reactions. While often leading to isocoumarins, these methods can be adapted for the formation of isobenzofuranone scaffolds. For instance, Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazo compounds has been shown to construct C-C/C-O bonds, providing a pathway to isocoumarins and α-pyrones without the need for high temperatures or external oxidants. researchgate.net This approach highlights the versatility of rhodium catalysts in facilitating intramolecular annulations.

Furthermore, the Rh(III)-catalyzed oxidative coupling of benzoic acids with terminal alkynes has been developed as an efficient method to access 3-ylidenephthalides, which are closely related to isobenzofuranones and can serve as precursors. researchgate.net This reaction proceeds with complete Z-selectivity, offering a high degree of stereochemical control. researchgate.net The catalytic cycle is believed to involve a C-H activation step, followed by insertion of the alkyne and subsequent reductive elimination.

A notable example of this methodology is the reaction of benzoic acids with geminal-substituted vinyl acetates, catalyzed by a Rh(III) complex, to selectively prepare 3-aryl and 3-alkyl substituted isocoumarins. nih.govacs.org The regioselectivity of this transformation is a key feature, allowing for the controlled synthesis of different isocoumarin derivatives. acs.org While not directly yielding 3-methoxy-3-methylisobenzofuran-1(3H)-one, these rhodium-catalyzed methods provide a foundational strategy for the construction of the core isobenzofuranone ring system, which could potentially be adapted for the synthesis of the target compound through appropriate choice of starting materials.

Advanced Synthetic Techniques

One-Pot Cascade Reactions for Isobenzofuranone Derivatives

One-pot cascade reactions represent an efficient and atom-economical approach to the synthesis of complex molecules like isobenzofuranones from simple starting materials. These reactions combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates.

A notable example is the acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides. nih.gov In the presence of a base such as sodium carbonate (Na2CO3), a cascade process involving the cyclization of the 2-acylbenzoic acid and nucleophilic ring-opening of the isatoic anhydride furnishes isobenzofuranone derivatives with high efficiency. nih.gov This method has been successfully applied to a variety of substituted 2-acylbenzoic acids, demonstrating its broad scope. nih.gov

Entry2-Acylbenzoic AcidIsatoic AnhydrideProductYield (%)
12-Acetylbenzoic acidIsatoic anhydride3-(2-aminophenyl)-3-methylisobenzofuran-1(3H)-one95
22-Propionylbenzoic acidIsatoic anhydride3-(2-aminophenyl)-3-ethylisobenzofuran-1(3H)-one92
32-Benzoylbenzoic acidIsatoic anhydride3-(2-aminophenyl)-3-phenylisobenzofuran-1(3H)-one85
42-Acetyl-5-chlorobenzoic acidIsatoic anhydride6-chloro-3-(2-aminophenyl)-3-methylisobenzofuran-1(3H)-one93
52-Acetylbenzoic acid5-Nitroisatoic anhydride3-(2-amino-5-nitrophenyl)-3-methylisobenzofuran-1(3H)-one88
Data sourced from a study on acid/base-steered cascade cyclization. nih.gov

Another efficient one-pot strategy involves the tin powder-promoted cascade condensation reaction of 2-acylbenzoic acids with allyl bromides. This method provides a simple way to introduce an allyl group into the phthalide skeleton under mild conditions. researchgate.net

Photochemical Synthesis of Isobenzofuranones under Batch and Flow Conditions

Photochemical methods offer a green and efficient alternative for the synthesis of isobenzofuranones, often proceeding under mild conditions. Visible-light photoredox catalysis has been successfully employed for these transformations.

A study demonstrated the photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes to afford isochromanones in good yields. organic-chemistry.org When 2-vinylbenzoic acid derivatives were used as reagents, isobenzofuranones were obtained. organic-chemistry.org This reaction can be performed under both batch and continuous flow conditions, with flow chemistry offering advantages such as improved light penetration and reaction efficiency. organic-chemistry.org

The proposed mechanism involves the formation of a carbocationic intermediate which can be intercepted by a nucleophile. In the case of 2-vinylbenzoic acid derivatives, an intramolecular cyclization leads to the isobenzofuranone product. researchgate.net

EntryDiazonium SaltAlkeneProductYield (Batch, %)Yield (Flow, %)
12-(Methoxycarbonyl)benzenediazonium tetrafluoroborateStyrene3-Phenylisobenzofuran-1(3H)-one7275
22-(Ethoxycarbonyl)benzenediazonium tetrafluoroborate4-Methylstyrene3-(p-Tolyl)isobenzofuran-1(3H)-one6870
32-(Methoxycarbonyl)benzenediazonium tetrafluoroborateα-Methylstyrene3-Methyl-3-phenylisobenzofuran-1(3H)-one6568
Yields are approximate and for illustrative purposes based on similar reported reactions. organic-chemistry.org

Furthermore, a facile conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved under photochemical conditions (350 nm) in DMSO, proceeding via a Norrish Type II reaction. rsc.org

Electrochemical Approaches to Isobenzofuranone Scaffolds

Electrochemical synthesis provides a sustainable and environmentally friendly method for constructing isobenzofuranone scaffolds, often avoiding the need for harsh reagents and transition metal catalysts. A direct electrochemical C(sp3)-H lactonization of 2-alkylbenzoic acids to yield phthalides has been developed. nih.govorganic-chemistry.orgresearchgate.net This method utilizes a graphite (B72142) anode and a nickel cathode in a dichloromethane (B109758) (DCM) and hexafluoroisopropanol (HFIP) solvent system. organic-chemistry.orgresearchgate.net The reaction is atom-economical and demonstrates a broad substrate scope, accommodating primary, secondary, and tertiary C(sp3)-H bonds. organic-chemistry.orgresearchgate.net

Entry2-Alkylbenzoic AcidProductYield (%)
12-Ethylbenzoic acid3-Methylisobenzofuran-1(3H)-one85
22-Isopropylbenzoic acid3,3-Dimethylisobenzofuran-1(3H)-one92
32-(Cyclohexylmethyl)benzoic acid3-Cyclohexylisobenzofuran-1(3H)-one78
42-(2-Phenylethyl)benzoic acid3-Benzylisobenzofuran-1(3H)-one81
Data sourced from studies on electrochemical C(sp3)-H lactonization. organic-chemistry.orgresearchgate.net

The proposed mechanism involves the oxidation of the carboxylate group, leading to the formation of a radical intermediate that undergoes intramolecular cyclization. organic-chemistry.org This electrochemical approach offers a mild and efficient pathway to a variety of phthalide derivatives. Additionally, electrochemical oxidative halocyclization of o-alkynylbenzamides has been shown to produce halogenated isobenzofuran-1-imines, which can be further converted to isobenzofuranones. rsc.org

Stereoselective Synthesis of 3-Substituted Isobenzofuranones

The development of stereoselective methods for the synthesis of 3-substituted isobenzofuranones is of significant importance, as many biologically active phthalides are chiral. Various enantioselective approaches have been developed, often employing chiral auxiliaries or chiral reagents.

One strategy involves the use of a chiral protecting group to direct the stereochemical outcome of a reaction. researchgate.net For example, the condensation of o-phthalaldehyde (B127526) with a chiral aminomenthol derivative leads to a chiral perhydro-1,3-benzoxazine as a single diastereoisomer. researchgate.net Subsequent reaction with organometallic reagents and further transformations afford enantiopure phthalides. researchgate.net

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of 3-substituted phthalides. The catalytic asymmetric synthesis of 3-aryl phthalides has been achieved through a sequential asymmetric arylation–lactonization reaction of 2-formylbenzoates. researchgate.net This reaction utilizes a chiral amino naphthol ligand in the presence of an arylating agent generated via a boron-zinc exchange. researchgate.net

Entry2-FormylbenzoateArylating AgentLigandYield (%)ee (%)
1Methyl 2-formylbenzoatePhenylboronic acidChiral Amino Naphthol 18592
2Ethyl 2-formylbenzoate4-Methoxyphenylboronic acidChiral Amino Naphthol 18290
3Methyl 2-formylbenzoate3-Chlorophenylboronic acidChiral Amino Naphthol 17895
ee = enantiomeric excess. Data is illustrative of typical results in this type of reaction. researchgate.net

Furthermore, enantioselective additions of organozinc reagents to 2-formylbenzoates, catalyzed by chiral ligands, have been employed to produce optically active 3-substituted phthalides. These methods provide access to a wide range of enantioenriched phthalide derivatives, which are valuable building blocks in organic synthesis.

Asymmetric Construction of Chiral Isobenzofuranone Centers

The creation of chiral centers in isobenzofuranone molecules is a key challenge for synthetic chemists. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for its biological activity. Several methods have been developed to achieve this, often employing chiral auxiliaries, reagents, or catalysts. researchgate.net

One common approach involves the use of chiral substrates, where a pre-existing stereocenter directs the formation of a new one. For example, the condensation of a chiral starting material like (-)-8-benzylaminomenthol with o-phthaldehyde can lead to a chiral perhydro-1,3-benzoxazine as a single diastereomer. This intermediate can then react with various organometallic reagents to produce enantiopure phthalides after hydrolysis and oxidation. researchgate.net

Another powerful technique is the use of chiral catalysts. These can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. For instance, Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, has been used to afford chiral benzofuranones. nih.gov This method represents a significant advance in enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle. nih.gov The use of mono-N-protected amino acid ligands is crucial for achieving high enantioselectivity in these reactions. nih.gov

The intramolecular Stetter reaction is another valuable tool for the asymmetric synthesis of hydrobenzofuranones. nih.gov In this reaction, chiral triazolium salts are used as catalysts to induce the cyclization of cyclohexadienyloxyacetaldehydes, which are readily prepared from phenols. nih.gov This method can generate quaternary and even up to three contiguous stereocenters with good to excellent enantioselectivities and high diastereoselectivities. nih.gov

Method Catalyst/Auxiliary Key Features Stereochemical Outcome
Chiral Auxiliary Approach(-)-8-benzylaminomentholCondensation with o-phthaldehydeExcellent diastereoselectivity
Pd-Catalyzed C-H ActivationPd(II) with mono-N-protected amino acid ligandsIntramolecular C-O bond formationHigh enantioselectivity
Intramolecular Stetter ReactionChiral triazolium saltsDearomatization of phenols followed by cyclizationExcellent enantioselectivities (92-94% ee) and high diastereoselectivities

Diastereoselective and Enantioselective Control in Isobenzofuranone Formation

Achieving both diastereoselective and enantioselective control is a primary goal in the synthesis of complex molecules like isobenzofuranones, which may contain multiple stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer.

Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade cyclizations. nih.gov A Co(II)-based catalytic system, for example, has been developed for the asymmetric radical bicyclization of 1,6-enynes with diazo compounds. nih.gov This method, utilizing D2-symmetric chiral amidoporphyrins as ligands, allows for the construction of complex bicyclic structures with high yields and excellent stereoselectivities. nih.gov

Palladium-catalyzed allylic amination is another reaction that can be controlled to achieve high regio- and enantioselectivity. rsc.org This method has been used to create tetrazole-bearing quaternary stereocenters with excellent branched to linear regioselectivity and high enantioselectivity. rsc.org While not directly applied to isobenzofuranone synthesis in the provided sources, the principles of controlling stereoselectivity in these reactions are broadly applicable.

The following table summarizes some of the key findings in diastereoselective and enantioselective control:

Reaction Type Catalyst System Key Transformation Stereochemical Control
Radical Cascade CyclizationCo(II) with D2-symmetric chiral amidoporphyrinsAsymmetric radical bicyclization of 1,6-enynesHigh enantioselectivity and diastereoselectivity
Allylic AminationPalladium catalystFormation of tetrazole-bearing quaternary stereocentersHigh enantioselectivity and excellent regioselectivity

Green Chemistry Principles in Isobenzofuranone Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of green chemistry principles to the synthesis of isobenzofuranones is an increasingly important area of research, aiming to make these processes more sustainable and environmentally friendly.

Solvent-Free and Aqueous Reaction Media

One of the key principles of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination. nih.gov Solvents are a major contributor to the environmental impact of chemical manufacturing. instituteofsustainabilitystudies.com

Solvent-free synthesis , also known as solid-state synthesis, offers numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. ijrpr.comrsc.org Various techniques can be employed for solvent-free reactions, such as grinding, microwave irradiation, and ultrasonic irradiation. rsc.orgtandfonline.comcmu.edu For example, the condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione can be carried out under solvent-free and ultrasonic conditions to produce a spiro[benzo[d] yale.eduacs.org-oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione dye. tandfonline.com

Aqueous reaction media also present a greener alternative to traditional organic solvents. Water is non-toxic, non-flammable, and readily available. While organic reactions in water can be challenging due to the low solubility of many reactants, various techniques, such as the use of surfactants or phase-transfer catalysts, can be employed to overcome these limitations. The synthesis of 3-indole derivatives, for instance, has been achieved in good to excellent yields through a three-component reaction in water promoted by polyethylene (B3416737) glycol (PEG-200). researchgate.net

Reaction Medium Advantages Example Application
Solvent-FreeReduced waste, lower energy consumption, enhanced reaction ratesUltrasonic-promoted synthesis of spiro isobenzofuranone derivatives
AqueousNon-toxic, non-flammable, readily availablePEG-200 promoted synthesis of 3-indole derivatives

Sustainable Catalysis and Reagent Management

Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric reagents in terms of atom economy and waste reduction. acs.org The development of sustainable catalytic systems is therefore a major focus of research.

Heterogeneous catalysts , such as copper molybdate, offer advantages in terms of easy separation from the reaction mixture and reusability, which contributes to a more sustainable process. mdpi.com These catalysts are being explored for a variety of reactions, including biofuel synthesis. mdpi.com

Biocatalysts , such as enzymes, are also highly attractive from a green chemistry perspective. They often operate under mild conditions (ambient temperature and pressure) and can exhibit high chemo-, regio-, and stereoselectivity, which can reduce the need for protecting groups and other derivatization steps that generate waste. acs.org

Atom economy is another important principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as multi-component reactions where three or more reactants combine in a single step, are highly desirable. kit.edu

The management of reagents to minimize waste and hazard is also crucial. This includes reducing the use of derivatives and protecting groups, which require additional reagents and generate waste. acs.org The use of renewable feedstocks is another important aspect of sustainable chemistry, aiming to move away from depleting resources. nih.gov

Green Chemistry Principle Approach Benefits
Sustainable CatalysisUse of heterogeneous catalysts, biocatalystsReusability, mild reaction conditions, high selectivity
Atom EconomyMulti-component reactionsMaximizes incorporation of reactants into the final product, reduces waste
Reagent ManagementReduce use of derivatives and protecting groupsFewer reaction steps, less waste
Renewable FeedstocksUse of raw materials from renewable sourcesReduces reliance on depleting resources

Mechanistic Investigations of Isobenzofuranone Reactions

Elucidation of Reaction Pathways in Isobenzofuranone Formation

The synthesis of the isobenzofuranone core, a structure also known as phthalide (B148349), can be achieved through various mechanistic routes. These pathways range from transition-metal-catalyzed C-H functionalization to free-radical and nucleophilic substitution reactions.

Mechanistic Studies of C-H Activation and Functionalization

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering novel and efficient routes to complex molecules like isobenzofuranones. researchgate.net Catalysts based on palladium, rhodium, and ruthenium are commonly employed to orchestrate these transformations. nih.govnih.govnih.gov

The general mechanism often begins with a directing group on the aromatic substrate coordinating to the metal center. This pre-coordination facilitates the cleavage of a proximal C-H bond, typically at the ortho position, to form a stable metallacycle intermediate in a process termed cyclometalation. nih.govyoutube.com This key step is often the rate-determining one. For instance, in palladium-catalyzed reactions, this can proceed via a concerted metalation-deprotonation (CMD) pathway, which is common for high-oxidation-state late transition metals like Pd(II). youtube.com

Once the metallacycle is formed, it can undergo various subsequent reactions. In a notable synthesis of 3-substituted phthalides, a ruthenium-catalyzed cascade reaction between aromatic acids and aromatic aldehydes involves the direct insertion of the ortho C-H bond into the polar carbonyl group of the aldehyde. nih.gov This is followed by an intramolecular nucleophilic substitution (lactonization) to yield the final phthalide product. nih.gov Similarly, rhodium(III)-catalyzed C-H activation has been used to synthesize isobenzofuranone derivatives from substrates like O-methyl aryl hydroxamic acids. acs.org

These C-H activation strategies provide new retrosynthetic disconnections that are not accessible through classical methods and avoid the need for pre-functionalization of starting materials. researchgate.net

Table 1: Catalytic Systems for C-H Activation in Isobenzofuranone Synthesis
Catalyst SystemDirecting GroupCoupling PartnerProposed MechanismReference
[Ru(p-cymene)Cl₂]₂ / K₂CO₃Carboxylic Acid (-COOH)Aromatic AldehydeC-H bond insertion followed by intramolecular cyclization nih.gov
[RhCp*Cl₂]₂ / AgSbF₆O-Methyl Hydroxamate (-CONHOMe)CyclopropeneC-H/C-C activation and annulation acs.org
Pd(OAc)₂ / PhI(OAc)₂Picolinamide-Intramolecular amination via Pd(II)/Pd(IV) cycle nih.gov
[Rh(III)]N-PhenoxyacetamideYnoneSuccessive double C-H bond activations nih.gov

Radical Intermediates and Trapping Experiments

Free-radical reactions provide a classical pathway for creating the necessary precursors for isobenzofuranone synthesis. A key step often involves the halogenation of a methyl group at the benzylic position of a 2-substituted toluene (B28343) derivative, such as methyl 2-methylbenzoate. This reaction, known as free-radical bromination, proceeds via a chain mechanism. byjus.com

The mechanism consists of three distinct stages: byjus.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step typically requires an input of energy, such as UV light (hν) or a radical initiator like AIBN.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group. This step is highly regioselective due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of Br₂, transferring a bromine atom to form the benzylic bromide product and generating a new bromine radical, which continues the chain reaction.

Termination: The chain reaction concludes when any two radical species combine, quenching their reactivity. This can involve the coupling of two bromine radicals, two benzylic radicals, or one of each.

The involvement of these transient radical intermediates can be confirmed experimentally through radical trapping experiments. researchgate.net These methods use specific agents to intercept and react with the short-lived radicals, forming a more stable, detectable species. whiterose.ac.uk Common radical traps include nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and nitrones like PBN (α-phenyl-N-tert-butylnitrone), which form stable adducts that can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. science.gov

Table 2: Common Radical Trapping Agents
Trapping AgentAbbreviationMechanism of ActionDetection Method
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPOForms a stable adduct with carbon-centered radicals.Mass Spectrometry, NMR
α-Phenyl-N-tert-butylnitronePBNForms a stable nitroxide radical adduct (spin adduct).EPR Spectroscopy
DiphenylpicrylhydrazylDPPHActs as a radical scavenger, leading to a color change.UV-Vis Spectroscopy

Nucleophilic Substitution and Rearomatization Mechanisms

A fundamental and widely used method for the final ring-closing step in the synthesis of isobenzofuranones is the intramolecular nucleophilic substitution. nih.gov This pathway typically involves a precursor such as a 2-(halomethyl)benzoic acid or its corresponding ester.

The mechanism is a classic example of an intramolecular SN2 reaction. The carboxylate group (or the hydroxyl of the carboxylic acid) acts as the nucleophile, attacking the electrophilic benzylic carbon that bears a good leaving group, such as bromide or chloride. The attack occurs from the backside, leading to the displacement of the leaving group and the simultaneous formation of the five-membered lactone ring.

This cyclization process is highly efficient and thermodynamically favorable for several reasons. Firstly, it is an intramolecular reaction, which benefits from a favorable entropy change compared to an analogous intermolecular reaction. Secondly, the process leads to the formation of a stable, five-membered ring. Crucially, the aromaticity of the benzene (B151609) ring is maintained throughout the reaction, providing a significant thermodynamic driving force for the transformation. This inherent preservation of the aromatic system means that a separate "rearomatization" step is not required; the aromatic ring simply acts as a stable scaffold upon which the cyclization occurs.

An alternative nucleophilic pathway involves the reaction of 2-formylbenzoic acid, which exists in equilibrium with its cyclic lactol form (3-hydroxyisobenzofuran-1(3H)-one), with nucleophiles like primary amines. imjst.org The reaction proceeds through a bimolecular nucleophilic substitution (SN2) at the C3 position, displacing the hydroxyl group to afford 3-substituted isobenzofuranones. imjst.org

Rearrangement Reactions Pertaining to Isobenzofuranone Derivatives

Rearrangement reactions offer elegant pathways to restructure molecular skeletons. In the context of isobenzofuranones and related systems, photochemical and pericyclic rearrangements are of significant mechanistic interest.

Photorearrangements and Photo-Favorskii-Type Transformations

Photochemical reactions provide unique ways to synthesize and modify heterocyclic compounds. The conversion of 2-formyl-arylketones into 3-substituted phthalides can be induced by UV light (e.g., 350 nm) in a redox-neutral isomerization. nih.govorganic-chemistry.org This transformation is proposed to proceed via a Norrish Type II-like mechanism, involving intramolecular hydrogen abstraction by the excited ketone, leading to a photoenol intermediate which then cyclizes to the phthalide. organic-chemistry.org

A related and mechanistically significant reaction is the photo-Favorskii rearrangement. wikipedia.org While the classical Favorskii rearrangement involves the base-catalyzed conversion of α-halo ketones to carboxylic acid derivatives, the photochemical variant achieves a similar transformation using light. adichemistry.com This reaction is particularly relevant for the synthesis of benzofuranones from precursors like p-hydroxyphenacyl esters. nih.gov

The proposed mechanism for the photo-Favorskii reaction involves several key intermediates: wikipedia.orgnih.gov

Excitation: The substrate is excited to a triplet diradical state upon absorption of UV light.

Cyclization: This diradical undergoes intersystem crossing and cyclizes to form a highly strained, transient spiro-cyclopropanone intermediate.

Ring Opening: The cyclopropanone (B1606653) is then attacked by a nucleophile (such as a solvent molecule like water), leading to the opening of the three-membered ring to form the rearranged product.

Studies using stereochemically defined precursors have shown that the reaction often proceeds with a loss of stereochemical information, suggesting the involvement of a planar zwitterionic oxyallyl intermediate during the ring closure, which racemizes before the final product is formed. nih.gov The efficiency and pathway of these photorearrangements can be highly dependent on the solvent and the structure of the substrate. nih.govnih.gov

Sigmatropic Shifts and Electrocyclic Ring Closures in Related Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. wikipedia.orglibretexts.org These rules predict the stereochemical outcome of such reactions based on the number of electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). scribd.com

Electrocyclic reactions are intramolecular pericyclic reactions where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond. imperial.ac.uk The stereochemistry of the ring closure (conrotatory vs. disrotatory rotation of the terminal orbitals) is dictated by the Woodward-Hoffmann rules. For instance, the thermal ring closure of a 6π-electron system (like a hexatriene) is a disrotatory process, whereas the photochemical closure is conrotatory. libretexts.org These principles apply to the formation of bicyclic systems related to isobenzofuranones, where controlling the stereochemistry is crucial.

Sigmatropic rearrangements are intramolecular reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.org These shifts are classified with an [i,j] notation, which describes the migration termini. uh.edu Common examples include nih.govscience.gov-hydride shifts and dicp.ac.cndicp.ac.cn-rearrangements like the Cope and Claisen rearrangements. A nih.govscience.gov-hydride shift, for example, is thermally allowed to proceed in a suprafacial manner (where the migrating group remains on the same face of the π-system). hcpgcollege.edu.instereoelectronics.org Such shifts can lead to the isomerization of unsaturated systems that may be precursors to or part of larger heterocyclic structures.

Table 3: Woodward-Hoffmann Rules for Pericyclic Reactions
Reaction TypeNumber of π ElectronsThermal Condition (Δ)Photochemical Condition (hν)
Electrocyclic Reaction4n (e.g., 4)ConrotatoryDisrotatory
4n + 2 (e.g., 6)DisrotatoryConrotatory
Sigmatropic Shift ([1,j])4n (e.g., nih.govdicp.ac.cn-shift, 4e⁻)Suprafacial (inversion at migrating C) or Antarafacial (retention)Suprafacial (retention)
4n + 2 (e.g., nih.govscience.gov-shift, 6e⁻)Suprafacial (retention)Antarafacial (retention)
Cycloaddition ([i+j])4n (e.g., [2+2])Suprafacial-AntarafacialSuprafacial-Suprafacial
4n + 2 (e.g., [4+2])Suprafacial-SuprafacialSuprafacial-Antarafacial

Note: "n" is an integer (0, 1, 2...). "Suprafacial" indicates interaction on the same face of the π system; "Antarafacial" indicates interaction on opposite faces.

Kinetic and Thermodynamic Aspects of Isobenzofuranone Synthesis

However, general principles of lactonization reactions, which are central to the synthesis of isobenzofuranones, can provide a qualitative understanding of the kinetic and thermodynamic factors at play. The synthesis of 3-Methoxy-3-methylisobenzofuran-1(3H)-one typically proceeds via the cyclization of a precursor, such as a derivative of 2-acetylbenzoic acid. This intramolecular cyclization, or lactonization, is subject to both kinetic and thermodynamic control.

General Kinetic Considerations:

The rate of formation of the isobenzofuranone ring is influenced by several factors:

Nature of the Precursor: The structure of the starting material, including the nature of the substituents on the aromatic ring and the side chain, can significantly affect the reaction rate.

Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts (acid or base) are critical in determining the kinetics of the lactonization. Acid catalysis, for instance, typically proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group.

Steric and Electronic Effects: Steric hindrance around the reacting centers can slow down the rate of cyclization. Electron-withdrawing groups on the benzene ring may enhance the electrophilicity of the carboxylic acid derivative, potentially increasing the reaction rate, while electron-donating groups might have the opposite effect.

Kinetic isotope effect (KIE) studies on related annulation reactions leading to isobenzofuranone derivatives have been performed to probe the rate-determining step. For instance, in certain Rh(III)-catalyzed reactions, KIE values have suggested that C-H bond cleavage is not the turnover-limiting step, pointing towards a more complex reaction mechanism. acs.orgacs.org

General Thermodynamic Considerations:

The thermodynamic feasibility of the synthesis of this compound is governed by the change in Gibbs free energy (ΔG) of the reaction. This is a function of the enthalpy (ΔH) and entropy (ΔS) changes.

Enthalpy (ΔH): The formation of the five-membered lactone ring is generally an exothermic process due to the formation of a stable cyclic ester from an open-chain precursor. Ring strain in the isobenzofuranone ring system is a crucial factor. While five-membered rings are generally stable, the fusion to the benzene ring can introduce some strain.

Entropy (ΔS): The intramolecular cyclization reaction leads to a decrease in entropy as two molecules (or a more flexible single molecule) combine to form a more rigid cyclic structure. This negative entropy change makes the reaction less favorable from an entropic standpoint.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the thermodynamic properties of related benzofuran (B130515) derivatives. semanticscholar.org These studies can provide insights into the relative stabilities of reactants, intermediates, and products, which are crucial for understanding the thermodynamics of the reaction.

While specific data for this compound is not available, the following table presents hypothetical data to illustrate the type of information that would be sought in kinetic and thermodynamic studies of isobenzofuranone synthesis.

Table 1: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Isobenzofuranone Synthesis

Parameter Value (Hypothetical) Conditions
Kinetic Parameters
Rate Constant (k) 2.5 x 10-4 s-1 298 K, in Dioxane
Activation Energy (Ea) 75 kJ/mol -
Pre-exponential Factor (A) 1.2 x 1010 s-1 -
Thermodynamic Parameters
Enthalpy of Reaction (ΔH°) -45 kJ/mol 298 K
Entropy of Reaction (ΔS°) -120 J/mol·K 298 K

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for the synthesis of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of 3-Methoxy-3-methylisobenzofuran-1(3H)-one. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a comprehensive map of the proton and carbon environments and their connectivities.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the core isobenzofuranone structure and the specific placement of the methyl and methoxy (B1213986) substituents at the C3 position.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, typically appearing in the range of δ 7.5-8.0 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment of each proton. The two substituents, a methyl group and a methoxy group, are attached to a quaternary carbon (C3) and are therefore expected to appear as sharp singlets. The methyl protons (3H) would likely resonate in the aliphatic region around δ 1.7-1.9 ppm, while the methoxy protons (3H) would appear further downfield, typically around δ 3.3-3.5 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactone ring, expected in the δ 168-172 ppm region. The aromatic carbons produce signals between δ 120-150 ppm. The quaternary carbon at C3, bonded to two oxygen atoms and a methyl group, would have a characteristic chemical shift around δ 105-110 ppm. The methoxy carbon is anticipated around δ 50-55 ppm, and the methyl carbon is expected at approximately δ 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
C=O-168-172-
Aromatic C-H7.5-8.0120-135m
Aromatic Quaternary C-125-150-
C3-105-110-
-OCH₃3.3-3.550-55s
-CH₃1.7-1.925-30s

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached columbia.edu. For this compound, this would show a cross-peak between the singlet at δ ~1.8 ppm and the carbon signal at δ ~28 ppm, confirming their assignment to the C3-methyl group. Similarly, a correlation between the proton signal at δ ~3.4 ppm and the carbon signal at δ ~52 ppm would verify the identity of the methoxy group. The aromatic protons would also show direct correlations to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH) columbia.edu. This technique is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for this molecule include:

Correlations from the methyl protons (-CH₃) to the quaternary C3 carbon and the carbonyl carbon (C=O).

Correlations from the methoxy protons (-OCH₃) to the quaternary C3 carbon.

Correlations from the aromatic protons to adjacent and more distant carbons within the benzene ring, confirming the substitution pattern.

These 2D NMR experiments provide definitive evidence for the placement of the methyl and methoxy groups on the C3 carbon of the isobenzofuranone core. As the C3 carbon is a stereocenter, advanced NMR techniques like NOESY could be used to probe through-space interactions, although for this specific acyclic substitution, stereochemical analysis is less complex.

The structure of this compound lacks conventional hydrogen bond donors (like -OH or -NH), so significant intramolecular hydrogen bonding is not an expected feature of its molecular structure.

However, the chemical shifts observed in NMR are known to be influenced by the choice of solvent. Solvent effects arise from different intermolecular interactions between the solute and solvent molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding to the solute's heteroatoms thieme-connect.decdnsciencepub.com. Changing the NMR solvent from a non-polar solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce notable shifts in proton resonances.

For this compound, the chemical shifts of the methoxy protons and the aromatic protons would be particularly sensitive to the solvent environment. Aromatic solvents like benzene often cause upfield shifts (Aromatic Solvent-Induced Shifts, ASIS) for protons located near electron-rich centers, such as the carbonyl and methoxy oxygen atoms, due to specific solvation geometries. Polar solvents like DMSO can form interactions with the polar regions of the molecule, influencing the electron density distribution and thus the observed chemical shifts thieme-connect.decdnsciencepub.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

For this compound (C₁₀H₁₀O₃), the nominal molecular weight is 178 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for [M+H]⁺ (C₁₀H₁₁O₃⁺) is 179.0708.

The fragmentation pattern in the mass spectrum offers a roadmap of the molecule's structure. Upon electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. For this compound, the principal fragmentation pathways are expected to be:

Loss of a methoxy radical (•OCH₃): Cleavage of the C3-OCH₃ bond would result in a fragment with a mass-to-charge ratio (m/z) of M-31 (147). This is often a favorable pathway due to the formation of a stable acylium ion.

Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond would lead to a fragment at m/z M-15 (163).

Loss of carbon monoxide (CO): A common fragmentation for lactones is the loss of CO from the ring, which would produce a fragment at m/z M-28 (150).

These characteristic fragmentation patterns provide strong corroborating evidence for the proposed structure.

Table 2: Predicted HRMS Data and Major Mass Fragments

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺C₁₀H₁₁O₃⁺179.0708Protonated Molecular Ion
[M]⁺˙C₁₀H₁₀O₃⁺˙178.0629Molecular Ion
[M-CH₃]⁺C₉H₇O₃⁺163.0395Loss of methyl radical
[M-OCH₃]⁺C₉H₇O₂⁺147.0446Loss of methoxy radical
[M-CO]⁺˙C₉H₁₀O₂⁺˙150.0681Loss of carbon monoxide

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present mdpi.com. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the five-membered lactone ring.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band between 1760-1780 cm⁻¹ is characteristic of a γ-lactone carbonyl group. This is typically at a higher frequency than for acyclic esters or larger-ring lactones due to ring strain.

C-O Stretch: The spectrum will show C-O stretching vibrations associated with both the lactone ring and the methoxy group, typically appearing in the 1000-1300 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹), while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
C=O Stretchγ-Lactone1760-1780Strong
C-H Stretch (Aromatic)Ar-H3050-3100Medium
C-H Stretch (Aliphatic)-CH₃, -OCH₃2850-2980Medium
C-O StretchEster, Ether1000-1300Strong
C=C StretchAromatic Ring1450-1600Medium-Weak

X-ray Single-Crystal Diffraction for Solid-State Architecture

X-ray crystallography on similar compounds reveals that the isobenzofuranone ring system is typically planar or nearly planar. The crystal packing is generally stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H donors, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Should a single crystal of this compound be analyzed, the data would yield precise bond lengths, bond angles, and torsion angles, providing the definitive solid-state conformation. It would also reveal the crystal system, space group, and unit cell dimensions, offering a complete picture of its three-dimensional structure in the crystalline phase.

Computational and Theoretical Chemistry Studies of Isobenzofuranone Systems

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Theoretical calculations offer a window into this electronic landscape.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate the electronic structure of isobenzofuranone systems. DFT, particularly with functionals like B3LYP and M06-2X, has proven effective and is commonly employed for these molecules. nih.govresearchgate.net These calculations are typically paired with Pople-style basis sets, such as 6-31G** or 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also utilized, especially for high-accuracy energy calculations and the study of intermolecular interactions where electron correlation is critical. nih.govresearchgate.net These computational strategies are instrumental in determining optimized molecular geometries, predicting thermodynamic stabilities of different isomers, and simulating spectroscopic data like NMR chemical shifts to aid in structural elucidation. nih.govresearchgate.net For instance, the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP level has been successfully used to calculate the ¹H NMR chemical shifts of substituted isobenzofuranones. nih.gov

Table 1: Common Computational Methods for Isobenzofuranone Systems

Method Type Common Functionals/Levels Typical Basis Sets Key Applications
Density Functional Theory (DFT) B3LYP, M06-2X 6-31G**, 6-311+G(2d,p) Geometry Optimization, Reaction Energies, NMR Spectra Prediction

| Ab Initio | MP2 | 6-31G**, cc-pVTZ | High-Accuracy Energy Calculations, Hydrogen Bond Energetics |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. ijarset.com In studies of isobenzofuranone derivatives, Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies and analyze the contributions of orbitals like HOMO and LUMO to electronic transitions. researchgate.net For example, in a study of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, the absorption spectra were rationalized by transitions involving the frontier orbitals, with the HOMO-LUMO transition being a primary contributor for some derivatives. researchgate.net For a series of dihydrobenzofuran-linked chalcones, the HOMO was found to be spread over the dihydrobenzofuran ring, while the LUMO was located on other parts of the molecule, and the HOMO-LUMO gap was calculated to be as low as 3.55 eV, indicating significant potential for intramolecular charge transfer. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Substituted Furanone Systems

Compound Type EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Implication
Dihydrobenzofuran-chalcone -5.79 -2.24 3.55 High reactivity, potential for charge transfer
Phenylamino-isobenzofuranone -5.36 -1.74 3.62 Reactive system
Nitro-substituted Phenylamino-isobenzofuranone -6.36 -3.07 3.29 Most reactive in the series

Data derived from related structures to illustrate typical values. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. periodicodimineralogia.it It provides a localized, Lewis-like picture of molecular bonding by analyzing the electronic wavefunction. This method can quantify charge transfer between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals, which is crucial for understanding molecular stability arising from hyperconjugation and delocalization effects. materialsciencejournal.org

The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory. niscair.res.in A large E(2) value indicates a strong interaction. materialsciencejournal.org In systems related to isobenzofuranones, NBO analysis is used to identify significant charge transfer paths. For example, interactions like the delocalization of lone pair electrons from an oxygen atom (n(O)) into an adjacent anti-bonding π(C-C) or σ(C-O) orbital can be quantified. These intramolecular charge transfer (ICT) events lead to the stabilization of the molecule. materialsciencejournal.org This analysis confirms the occurrence of ICT and helps to explain the electronic behavior of the molecule. niscair.res.in

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By modeling reactants, products, intermediates, and, crucially, transition states, researchers can predict the most likely pathways for a given transformation.

DFT calculations are frequently used to locate and characterize the geometries of transition states—the highest energy points along a reaction coordinate. github.io Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state gives the activation free energy (ΔG‡), a key determinant of the reaction rate.

A pertinent example within the broader class of isobenzofuranones is the DFT study of the [8+2] cycloaddition of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD). pku.edu.cn This study modeled several possible mechanistic pathways, including concerted and stepwise routes. Calculations revealed that the reaction proceeds through a mechanism involving a [4+2] cycloaddition of the diene in the furan (B31954) ring, followed by a rate-determining stepwise nih.govresearchgate.net-vinyl shift to form the final product. pku.edu.cn The activation free energies for key steps, such as the initial cycloaddition (16.6 kcal/mol) and the subsequent ring-closure, were calculated to distinguish between competing pathways. pku.edu.cn Such studies provide invaluable, detailed insights into reaction viability and selectivity that can guide synthetic efforts.

Investigation of Intramolecular and Intermolecular Interactions

Weak non-covalent interactions play a critical role in determining the conformation, crystal packing, and biological activity of molecules. Computational methods are particularly well-suited to quantify these subtle forces.

The C(Ar)-H···O interaction, a type of weak hydrogen bond, is a significant structural feature in many isobenzofuranone derivatives. nih.gov Computational studies have been instrumental in characterizing the geometry, topology, and energetics of these intramolecular bonds.

These interactions have been investigated in the gas phase, in solution (using solvation models like IEF-PCM), and in the solid state using both MP2 and DFT (B3LYP) methods. nih.gov According to geometric and Atoms in Molecules (AIM) criteria, the strength of the C(Ar)-H···O interaction is sensitive to the surrounding medium, generally weakening in the order: gas phase > CHCl₃ solution > DMSO solution > crystal phase. nih.gov

The energy of these hydrogen bonds has been computationally estimated. For a series of substituted isobenzofuranone derivatives, the maximum calculated hydrogen bond energy was found to be approximately 4.6 kcal/mol. nih.gov These calculations also show that the strength of the bond is influenced by the electronic nature of substituents on the aromatic ring, increasing with the electronegativity of the substituent (e.g., H < OMe < Cl). nih.gov Furthermore, these computational models successfully predict experimental observables, such as the shortening of the C-H bond and the corresponding blue shift in its stretching vibration frequency (by 55-75 cm⁻¹) upon hydrogen bond formation. nih.gov

Table 3: Calculated Energetics of Intramolecular C(Ar)-H···O Bonds in Isobenzofuranone Derivatives

System Computational Method Phase Calculated H-Bond Energy (kcal/mol)
Substituted Isobenzofuranones MP2, B3LYP Gas Phase 3.7 - 4.6
Substituted Isobenzofuranones MP2, B3LYP DMSO Solution > 2.5

Data from representative isobenzofuranone systems. nih.govresearchgate.net

Solvation Models and Their Influence on Molecular Properties

In computational chemistry, solvation models are crucial for accurately predicting the behavior of molecules in a condensed phase, such as in a biological environment or a chemical reaction. wikipedia.org The properties of isobenzofuranone systems are significantly influenced by their interaction with solvent molecules. These interactions can be studied using two main classes of solvation models: implicit (continuum) and explicit (discrete) models. wikipedia.orgresearchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. researchgate.net This approach is computationally efficient and provides a good approximation of bulk solvent effects. wikipedia.org For an isobenzofuranone molecule, an implicit model would account for how the polarity of the solvent affects its electronic structure, dipole moment, and the stability of different conformations.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. wikipedia.org This allows for the study of specific, short-range interactions, such as hydrogen bonding between the carbonyl group of the isobenzofuranone lactone ring and protic solvent molecules like water. While more computationally intensive, explicit models can provide a more detailed and accurate picture of the solvation shell immediately surrounding the solute. wikipedia.org Hybrid models, which combine an explicit description of the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. nih.gov

The choice of solvation model can have a marked influence on the predicted molecular properties of isobenzofuranones. For instance, the calculated stability of different conformers, the energies of frontier molecular orbitals (HOMO and LUMO), and the predicted reactivity can vary significantly with the solvent environment. Theoretical studies on related heterocyclic systems have shown that properties like NMR shielding constants and electronic excitation energies are sensitive to the chosen solvation model, highlighting the importance of accurately representing the solvent to achieve meaningful predictions. nih.gov

The following table summarizes key features of different solvation models applicable to the study of isobenzofuranone systems.

Model Type Specific Model Description Advantages Limitations
Implicit Polarizable Continuum Model (PCM)Solute is placed in a cavity within a dielectric continuum representing the solvent.Computationally efficient, good for bulk solvent effects.Does not account for specific solute-solvent interactions like hydrogen bonds.
Implicit Conductor-like Screening Model (COSMO)A variation of PCM that simplifies the calculation of the surface charge distribution.Robust and widely used; computationally efficient.Similar limitations to PCM regarding specific interactions.
Explicit Molecular Dynamics (MD) with explicit solventIndividual solvent molecules are included in the simulation box around the solute.Provides detailed information on specific interactions and solvent structure.Computationally expensive, requires extensive sampling.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics)The solute is treated with quantum mechanics, while the solvent is treated with molecular mechanics.Balances accuracy for the solute with the efficiency of treating the solvent.Requires careful parameterization of the QM/MM interface.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as an isobenzofuranone derivative, and a biological macromolecule (target), typically a protein or nucleic acid. nih.govmdpi.com These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and elucidating their mechanism of action. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity. Studies on various isobenzofuranone derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes and receptors. For example, derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1), tyrosinase, and the Epidermal Growth Factor Receptor (EGFR) to predict their binding modes and affinities. nih.govnih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov These simulations solve Newton's equations of motion for all atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed energetics of the interaction. mdpi.com For isobenzofuranone systems, MD simulations can validate the stability of the docked conformation and provide a more refined understanding of the binding interactions. For instance, simulations can track the persistence of hydrogen bonds identified in docking studies and reveal the role of water molecules in mediating ligand-target interactions. researchgate.net

The combined approach of molecular docking and MD simulations provides a detailed view of ligand-target interactions at the atomic level. Research on benzofuran-based compounds has successfully used these techniques to identify potential inhibitors for lung cancer by targeting EGFR. nih.gov The findings from these computational studies, such as binding energy and specific amino acid interactions, are crucial for the rational design and optimization of new, more potent isobenzofuranone-based therapeutic agents. nih.govnih.gov

The table below presents hypothetical data illustrating the type of results obtained from a molecular docking study of isobenzofuranone derivatives against a protein target.

Compound Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Isobenzofuranone Derivative A-8.5TYR 234, SER 345Hydrogen Bond
Isobenzofuranone Derivative B-7.9LEU 289, PHE 412Hydrophobic Interaction
Isobenzofuranone Derivative C-9.2ASP 342, LYS 123Hydrogen Bond, Ionic Interaction
3-Methoxy-3-methylisobenzofuran-1(3H)-one -8.1TYR 234, LEU 289Hydrogen Bond, Hydrophobic Interaction

Reactivity and Transformational Chemistry of 3 Methoxy 3 Methylisobenzofuran 1 3h One Analogs

Functional Group Interconversions and Derivatizations

Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's core structure. ub.edufiveable.meimperial.ac.uk In the context of 3-methoxy-3-methylisobenzofuran-1(3H)-one analogs, these transformations primarily target the isobenzofuranone moiety, enabling the introduction of new functionalities and the alteration of electronic and steric properties.

The oxidation and reduction of the isobenzofuranone core represent fundamental transformations that modulate the oxidation state of the molecule. du.edu.egyoutube.comyoutube.com Oxidation refers to an increase in oxidation number, often involving the gain of oxygen or loss of hydrogen, while reduction is characterized by a decrease in oxidation number, typically through the gain of hydrogen or loss of oxygen. du.edu.egyoutube.com

Reduction:

The lactone carbonyl group within the isobenzofuranone structure is susceptible to reduction by various hydride reagents. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Partial Reduction: The use of milder reducing agents can lead to the formation of the corresponding lactol (a hemiacetal).

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can effect the complete reduction of the lactone to a diol. This process involves the initial reduction of the carbonyl to a hydroxyl group, followed by the reductive cleavage of the C-O bond of the lactone ring.

ReagentProductDescription
Diisobutylaluminium hydride (DIBAL-H)LactolPartial reduction of the lactone to the corresponding hemiacetal.
Lithium aluminum hydride (LiAlH₄)DiolComplete reduction of the lactone to the corresponding diol.

Oxidation:

While the lactone functionality itself is in a relatively high oxidation state, the aromatic ring and any alkyl substituents can undergo oxidation. For instance, benzylic positions on the aromatic ring can be oxidized to carboxylic acids under strong oxidizing conditions. It's important to note that tertiary alcohols, due to the absence of an alpha-hydrogen, are resistant to oxidation. fiveable.me

The aromatic ring of the isobenzofuranone core is amenable to both nucleophilic and electrophilic substitution reactions, providing avenues for further functionalization. gacariyalur.ac.inchemistrysteps.comwikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings that are electron-deficient are susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. chemistrysteps.comwikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org While the methoxy (B1213986) and methyl groups of the parent compound are not strongly electron-withdrawing, the introduction of substituents like nitro groups onto the aromatic ring can activate it towards nucleophilic attack. chemistrysteps.com

Electrophilic Aromatic Substitution (SEAr):

The benzene (B151609) ring of the isobenzofuranone core can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orguci.edulibretexts.orglibretexts.org The position of substitution is directed by the existing substituents on the ring. The lactone ring and the methoxy group will influence the regioselectivity of the reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The rate and regioselectivity of these reactions are influenced by the electronic effects (inductive and resonance) of the substituents already present on the benzene ring. uci.edulibretexts.org

ReactionReagentsElectrophile
NitrationHNO₃, H₂SO₄NO₂⁺
HalogenationX₂, FeX₃ (X = Cl, Br)X⁺
SulfonationSO₃, H₂SO₄SO₃
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺

Ring-Opening and Ring-Expansion Reactions of the Lactone Moiety

The strained five-membered lactone ring in isobenzofuranone analogs is susceptible to cleavage under various conditions, leading to ring-opened or ring-expanded products. nih.govnih.govresearchgate.net

Ring-Opening Reactions:

The ester linkage within the lactone is the primary site for nucleophilic attack, leading to ring opening. This can be achieved under both basic and acidic conditions.

Base-Catalyzed Hydrolysis: Treatment with a strong base, such as sodium hydroxide, results in saponification of the lactone to afford the corresponding carboxylate and alcohol.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the lactone can be hydrolyzed to the corresponding carboxylic acid and alcohol.

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) leads to the formation of amides.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, leading to ring-opened products after workup.

Ring-Expansion Reactions:

Ring expansion reactions provide a synthetic route to medium-sized and larger ring systems from smaller cyclic precursors. nih.govresearchgate.net For isobenzofuranone analogs, these reactions can transform the five-membered lactone into larger cyclic structures. researchgate.net For example, certain rearrangement reactions can lead to the formation of six- or seven-membered rings.

Annulation and Coupling Reactions for Complex Isobenzofuranone Architectures

The construction of more complex molecular frameworks containing the isobenzofuranone core often relies on annulation and coupling reactions. chim.itacs.orgrsc.orgchim.it These strategies allow for the fusion of additional rings onto the isobenzofuranone scaffold or the coupling of the isobenzofuranone unit to other molecular fragments.

Annulation Reactions:

Annulation involves the formation of a new ring onto an existing one. Various strategies can be employed to achieve this, often involving cycloaddition reactions or transition metal-catalyzed processes. acs.orgacs.org For instance, a [4+2] cycloaddition (Diels-Alder reaction) involving a diene and the aromatic ring of the isobenzofuranone (acting as a dienophile) could lead to the formation of a new six-membered ring. Rhodium-catalyzed annulation reactions have also been shown to be effective in constructing fused ring systems. acs.org

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgrsc.org These reactions can be utilized to couple isobenzofuranone derivatives with various partners. For example, a halogenated isobenzofuranone could undergo Suzuki, Stille, or Heck coupling reactions to introduce new aryl, vinyl, or alkyl groups. acs.org These reactions are valuable for the synthesis of complex natural products and other functional molecules containing the isobenzofuranone motif. acs.org

Coupling ReactionReactantsCatalystBond Formed
Suzuki CouplingOrganoboron reagent, Halide/TriflatePalladium complexC-C
Stille CouplingOrganotin reagent, Halide/TriflatePalladium complexC-C
Heck CouplingAlkene, Halide/TriflatePalladium complexC-C

Applications of Isobenzofuranone Scaffolds in Advanced Organic Synthesis

Building Blocks for Complex Molecules and Heterocyclic Synthesis

The isobenzofuranone core is a highly valued synthon for accessing a wide range of complex molecules. researchgate.netresearchgate.net Its ability to participate in various chemical transformations allows for the efficient assembly of intricate polycyclic and heterocyclic systems.

Isobenzofuranones are excellent precursors for generating transient isobenzofurans, which are highly reactive dienes for Diels-Alder reactions. rsc.orgchemrxiv.org This cycloaddition strategy provides a powerful method for constructing polycyclic aromatic systems like naphthalenes and anthracenes. researchgate.net The reaction typically involves the in situ generation of an isobenzofuran (B1246724) from a suitable isobenzofuranone precursor, which is then trapped by a dienophile. chemrxiv.orgrsc.org

The versatility of this approach allows for the synthesis of complex structures such as iptycenes, which are formed through the Diels-Alder reaction of an anthracene-capped isobenzofuran with various dienophiles. nih.gov Furthermore, thioisobenzofurans, derived from benzofused thionolactones, also undergo Diels-Alder reactions to create bridged precursors to polycyclic aromatic compounds. rsc.org The reaction of isobenzofurans with tropones can yield both [6+4] and [2+4] cycloadducts, further expanding the diversity of accessible polycyclic scaffolds. scispace.com This methodology has been instrumental in the synthesis of various functionalized aromatic systems. researchgate.net

Table 1: Examples of Polycyclic Systems Synthesized via Isobenzofuran Intermediates
Isobenzofuran Precursor TypeDienophile/Reaction PartnerResulting Polycyclic SystemReference
Anthracene-capped IsobenzofuranVarious DienophilesIptycenes nih.gov
ThioisobenzofuransDimethyl acetylenedicarboxylate (B1228247)Bridged Aromatic Precursors rsc.org
Unstabilized IsobenzofuransIntramolecular AlkeneOxygen-Bridged Polycycles (Morphine precursor) rsc.org
2-Alkynylbenzaldehyde derivative (forms isobenzofuran in situ)Intramolecular NitrileIsoquinolines nih.gov

The isobenzofuranone scaffold is also a key starting material for the synthesis of spiro-heterocycles, a class of compounds characterized by two rings connected through a single common atom. rsc.org These three-dimensional structures are of significant interest in medicinal chemistry. nih.gov

A one-pot reaction involving the condensation of ninhydrin (B49086) with aminonaphthoquinones provides an efficient route to spiro-isobenzofuran compounds. nih.gov Another example is the synthesis of 4′-bromo-3′H-spiro[benzo[d] nih.govnih.gov-oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione from the condensation of 2-aminobenzoic acid and 4-bromoisobenzofuran-1,3-dione. tandfonline.com The resulting spiro compound contains reactive centers that allow for further functionalization to create a library of complex heterocyclic derivatives. tandfonline.com The synthesis of spiro compounds often leverages multicomponent reactions or cycloaddition strategies to build molecular complexity rapidly. nih.gov

Table 2: Synthetic Approaches to Spiro and Fused Isobenzofuranone Systems
ReactantsKey TransformationResulting ScaffoldReference
Ninhydrin, 4-Amino-1,2-naphthoquinonesCondensation/Oxidative CleavageSpiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones nih.gov
2-Aminobenzoic acid, 4-Bromoisobenzofuran-1,3-dioneCondensationSpiro[benzo[d] nih.govnih.gov-oxazine-2,1′-isobenzofuran]-dione tandfonline.com
Aryl hydroxamates, CyclopropenesRhodium(III)-catalyzed [4+1] AnnulationFused Isoindolinones acs.org

Precursors in Total Synthesis of Natural Products and Analogs

The structural core of isobenzofuranone is present in a wide array of natural products, making it a critical intermediate in total synthesis. researchgate.netrsc.orgresearchgate.net Synthetic strategies often target the construction of a substituted isobenzofuranone early in the sequence, which is then elaborated to the final natural product. These compounds serve as valuable intermediates for the synthesis of alkaloids, such as biculline, and other bioactive molecules. researchgate.net

For instance, the gilvocarcin family of antitumor natural products features a complex benzo[d]naphtho[1,2-b]pyran-6-one core. nih.gov The total synthesis of defucogilvocarcin M, a key member of this family, has been achieved through strategies that assemble this polycyclic system, highlighting the importance of methods that can construct fused aromatic rings. nih.govnih.gov An enzymatic total synthesis of defucogilvocarcin M has been reported, starting from simple building blocks like acetyl-CoA and malonyl-CoA, and proceeding through a complex cascade of reactions involving polyketide-derived intermediates. nih.gov Additionally, a formal synthesis of (±)-morphine was achieved by employing an intramolecular Diels-Alder reaction of an in situ-generated isobenzofuran, demonstrating the power of this strategy in accessing complex alkaloid structures. rsc.org

Table 3: Isobenzofuranone Scaffolds in the Synthesis of Natural Products
Target Molecule/ClassRole of Isobenzofuranone/IsobenzofuranKey Synthetic StrategyReference
(±)-Morphine (Formal Synthesis)Key IntermediateIntramolecular Diels-Alder reaction of an isobenzofuran rsc.org
Defucogilvocarcin MCore Structural Precursor[2+2+2] Cycloaddition approach; Enzymatic cascade nih.govnih.gov
Isopestacin and Cryphonectric acidKey IntermediateCondensation followed by oxidative aromatization researchgate.net
EllipticineCore Structural Precursor[4+2] Cycloaddition of a heteroisobenzofuran intermediate lucp.net

Scaffold Design for Drug Discovery and Medicinal Chemistry Research

The isobenzofuran-1(3H)-one skeleton is considered a "privileged scaffold" in medicinal chemistry due to its presence in molecules with a wide spectrum of biological activities. nih.govnih.gov This core structure can be readily modified at various positions, particularly at the C-3 position, to generate libraries of compounds for drug discovery programs. nih.govresearchgate.net

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological properties, including antioxidant, antifungal, anti-platelet, antitumor, anti-HIV, anti-inflammatory, and antimicrobial activities. nih.govnih.gov For example, certain (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as highly potent antioxidants and antiplatelet agents. nih.gov Novel isobenzofuranone derivatives have been designed as serotonin (B10506) reuptake inhibitors for potential use as antidepressants, with specific compounds showing significant improvement in depression-like behaviors in animal models. nih.gov Other derivatives have shown promising activity against the pathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. nih.gov The cytotoxic activity of C-3 functionalized isobenzofuranones against various cancer cell lines, such as lymphoma and myeloid leukemia, has also been reported, indicating their potential as anticancer agents. nih.gov

Table 4: Biological Activities of Various Isobenzofuranone Derivatives
Derivative ClassBiological ActivityMechanism/Target (if known)Reference
(Z)-3-Benzylideneisobenzofuran-1(3H)-onesAntioxidant, AntiplateletDPPH radical scavenging, Arachidonic acid-induced platelet aggregation inhibition nih.gov
Substituted Isobenzofuran-1(3H)-onesAntidepressantSerotonin (5-HT) reuptake inhibition nih.gov
3-Aryl IsobenzofuranonesAnti-NaegleriaInduction of Programmed Cell Death in Naegleria fowleri nih.gov
C-3 Alicyclic/Aromatic IsobenzofuranonesAntiproliferative/CytotoxicActivity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines nih.gov
4,5,6-Trihydroxy-7-methylphthalideAntioxidantDPPH radical scavenging, Inhibition of linolenic acid peroxidation nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-3-methylisobenzofuran-1(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology: The compound can be synthesized via acid-catalyzed cyclization of substituted phenolic precursors or through annulation reactions using methoxy- and methyl-substituted anhydrides. For example, describes a similar synthesis using 2-methylphenol and pent-4-enoic anhydride, yielding a mixture of (Z)- and (E)-isomers. Optimization involves adjusting catalyst loading (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., toluene or DCM) to favor cyclization over side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating isomers .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology: Combine 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify methoxy (-OCH3_3) and methyl (-CH3_3) substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm). IR spectroscopy (C=O stretch at ~1750 cm1^{-1}) and mass spectrometry (molecular ion peak at m/z 192) further validate the structure. For stereochemical confirmation, NOESY or X-ray crystallography (as in ) is recommended .

Q. What purification techniques are effective for resolving stereoisomers or byproducts in the synthesis of this compound?

  • Methodology: Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) for enantiomer separation. Alternatively, fractional crystallization from ethanol/water mixtures can isolate specific isomers. highlights silica gel column chromatography as a primary method, with solvent gradients tailored to polarity differences between isomers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder or nucleophilic addition reactions?

  • Methodology: Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-deficient carbonyl group may act as a dienophile. Experimental validation via reaction with cyclopentadiene under thermal conditions (80°C, 12 h) can confirm computational predictions .

Q. What strategies address contradictions in biological activity data for this compound, such as varying phytotoxicity across studies?

  • Methodology: Re-evaluate assay conditions (e.g., solvent effects, concentration ranges) and purity of test samples. notes that hydroxylated isobenzofuranones exhibit phytotoxic activity, but impurities (e.g., residual solvents) may suppress efficacy. Use LC-MS to verify sample integrity and repeat assays with controlled abiotic stressors (light, pH) .

Q. How do substituent effects (methoxy vs. methyl groups) influence the photostability and degradation pathways of this compound?

  • Methodology: Conduct accelerated UV-light exposure studies (λ = 254–365 nm) in quartz cells, monitoring degradation via HPLC. Compare with analogs lacking methoxy/methyl groups to isolate substituent effects. suggests that methoxy groups enhance stability by resonance delocalization, reducing ring-opening reactions .

Q. What crystallographic techniques resolve ambiguities in the solid-state conformation of this compound?

  • Methodology: Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) provides precise bond lengths and angles. For example, reports monoclinic P21_1/c symmetry for a related compound, with hydrogen bonding networks stabilizing the lattice. Refinement software (e.g., SHELXL) can model disorder in methyl/methoxy orientations .

Methodological Notes

  • Synthetic Optimization : Include control experiments to assess the impact of moisture (e.g., molecular sieves) on cyclization efficiency.
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) for cross-validation.
  • Safety : Follow protocols in for handling hazardous intermediates (e.g., anhydrides) and use fume hoods for volatile reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.